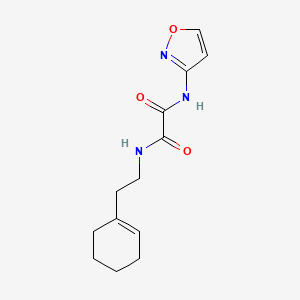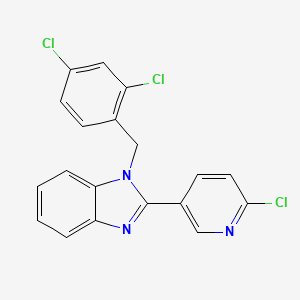![molecular formula C23H19BrClNO3 B2662635 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide CAS No. 923484-22-4](/img/structure/B2662635.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes bromine, chlorine, and ethoxy functional groups attached to a benzoyl phenyl acetamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzoyl phenyl acetamide core. The process includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Chlorination: Addition of a chlorine atom to the benzoyl group.
Ethoxylation: Incorporation of an ethoxy group to the phenyl ring.
Each step requires specific reagents and conditions, such as bromine for bromination, chlorine gas or chlorinating agents for chlorination, and ethyl alcohol for ethoxylation. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to a hydroxyl group.
Reduction: Reduction of the benzoyl group to a hydroxyl group.
Substitution: Replacement of the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a hydroxybenzoyl compound.
Applications De Recherche Scientifique
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
- 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Uniqueness
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide is unique due to the presence of both bromine and ethoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Propriétés
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrClNO3/c1-2-29-17-10-7-15(8-11-17)13-22(27)26-21-12-9-16(24)14-19(21)23(28)18-5-3-4-6-20(18)25/h3-12,14H,2,13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTXMJWKLRVNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2662553.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2662555.png)
![(2E)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]but-2-enamide](/img/structure/B2662556.png)


![4-[2-(2,4-Difluorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2662563.png)
![N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2662564.png)
![2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2662565.png)
![2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol](/img/structure/B2662568.png)
![3-[1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2662569.png)
![3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2662570.png)

![3-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2662574.png)
![4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2662575.png)
